1-(1H-indol-6-yl)ethanone

Catalog No.
S803176
CAS No.
81223-73-6
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-indol-6-yl)ethanone

CAS Number

81223-73-6

Product Name

1-(1H-indol-6-yl)ethanone

IUPAC Name

1-(1H-indol-6-yl)ethanone

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3

InChI Key

MVLKLQSCKJWWLP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C=CN2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=CN2
  • Chemical Properties and Potential Uses


    1-(1H-indol-6-yl)ethanone is an organic molecule with the formula C10H9NO. It contains an indole ring, a common structural motif found in many biologically active molecules [, ]. The presence of the indole ring suggests potential for this compound to interact with biological systems, but further research is needed to determine its specific activity.

  • Availability for Research

    Several chemical suppliers offer 1-(1H-indol-6-yl)ethanone for purchase, indicating its potential use in scientific research [].

  • Limited Literature Data

1-(1-methyl-1H-indol-6-yl)ethanone, also known as 1-(1-methylindol-6-yl)ethanone, is an organic compound with the molecular formula C₁₁H₁₁NO. It features an indole ring, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the ethanone group (a carbonyl group attached to an ethyl group) enhances its chemical reactivity and biological activity. This compound is notable for its potential applications in drug development and medicinal chemistry due to the diverse biological activities associated with indole derivatives.

  • Oxidation: This compound can be oxidized using reagents such as manganese dioxide, leading to the formation of corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the ethanone group to an alcohol using agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can occur at the indole ring, particularly at the C-3 position, employing reagents like halogens or nitrating agents under acidic conditions.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationManganese dioxideCarbon tetrachloride
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogens or nitrating agentsAcidic conditions

Major Products

  • Oxidation: Corresponding ketones or aldehydes.
  • Reduction: Alcohols.
  • Substitution: Halogenated or nitrated indoles.

Indole derivatives, including 1-(1-methyl-1H-indol-6-yl)ethanone, are known for their broad range of biological activities. This compound has been shown to interact with various enzymes and proteins, influencing their function and potentially modulating metabolic pathways. Specifically, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it may bind to serotonin receptors, affecting neurotransmitter pathways and cellular signaling processes.

The synthesis of 1-(1-methyl-1H-indol-6-yl)ethanone can be achieved through several classical methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
  • Bartoli Indole Synthesis: This approach uses nitroarenes and vinyl Grignard reagents to produce indoles.
  • Larock Indole Synthesis: Involves palladium-catalyzed cyclization of o-iodoanilines with alkynes.

Industrial Production: The Fischer Indole Synthesis is commonly used in industrial settings due to its efficiency and cost-effectiveness, allowing for high yield and purity under controlled conditions.

1-(1-methyl-1H-indol-6-yl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating diseases such as cancer and neurodegenerative disorders.
  • Chemical Research: Its unique structure allows for further studies on structure-activity relationships in medicinal chemistry.

Research into the interactions of 1-(1-methyl-1H-indol-6-yl)ethanone with biological targets is essential for understanding its pharmacological potential. Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. Molecular docking studies have been performed to evaluate its binding affinity with various enzymes and receptors, suggesting promising interactions that warrant further investigation.

Several compounds share structural similarities with 1-(1-methyl-1H-indol-6-yl)ethanone. Here are some notable examples:

Compound NameKey Differences
1-(1-methyl-1H-indol-3-yl)ethanoneSimilar structure but with the ethanone group at the third position.
2-Chloro-1-(1H-indol-6-YL)ethanoneContains a chloro group instead of a methyl group, potentially altering its biological activity.
3-acetylindoleFeatures an acetyl group at the third position; differs in reactivity and applications.

Uniqueness

The uniqueness of 1-(1-methyl-1H-indol-6-yl)ethanone lies in its specific substitution pattern on the indole ring, which influences both its chemical reactivity and biological activity compared to its analogs. This distinct structural arrangement makes it a valuable compound for further research and application in drug development.

XLogP3

2.3

Wikipedia

1-(1H-Indol-6-yl)ethan-1-one

Dates

Modify: 2023-08-16

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